N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a sulfonylbenzamide moiety, which can enhance its chemical stability and reactivity.
Properties
Molecular Formula |
C28H27NO5S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C28H27NO5S/c1-16-7-9-22(10-8-16)28(31)29(35(32,33)27-18(3)13-17(2)14-19(27)4)23-11-12-25-24(15-23)26(20(5)30)21(6)34-25/h7-15H,1-6H3 |
InChI Key |
URCDIIDPFRBJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation and Methylation: Introduction of the acetyl and methyl groups can be done using acetyl chloride and methyl iodide in the presence of a base like pyridine.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzofuran or benzamide moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), Alkylating agents (e.g., CH₃I)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Alkylated derivatives
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with biological macromolecules, potentially inhibiting enzymes or receptors. The sulfonylbenzamide moiety can enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylbutanamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylacetamide
Uniqueness
Compared to similar compounds, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,6-trimethylbenzenesulfonyl)benzamide stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the 4-methyl group on the benzamide moiety can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
